molecular formula C12H14O6S B122681 Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate CAS No. 154934-13-1

Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate

Cat. No. B122681
M. Wt: 286.3 g/mol
InChI Key: BLYQDJZMMFOERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate is an organic compound that contains a total of 34 bonds, including 20 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 2 esters (aromatic), 2 ethers (aromatic), and 1 Thiophene . It is a derivative of thiophene and dioxin rings with multiple carboxylic groups .


Synthesis Analysis

The synthesis of this compound has been discussed in several papers. For instance, it has been used as an end group to make organic conductors . An organic semiconductor was designed and synthesized, which could be doped by protonic acid in both solution and solid-state .


Molecular Structure Analysis

The molecular structure of Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate is quite complex. It includes a five-membered ring, a six-membered ring, and a nine-membered ring . Both the carbonyl groups are coplanar with the thiophene ring .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can be doped by protonic acid in both solution and solid-state, resulting in a broad absorption in the near-infrared range corresponding to polaron and bipolaron absorption .

Future Directions

The future directions for the research and application of this compound could include its use in the synthesis of other organic compounds , and its potential use in the development of organic semiconductors .

properties

IUPAC Name

diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O6S/c1-3-15-11(13)9-7-8(18-6-5-17-7)10(19-9)12(14)16-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYQDJZMMFOERZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=C(S1)C(=O)OCC)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate

Synthesis routes and methods

Procedure details

ADC01 (2.9 g, 16.9 mmol) was slowly added to a solution of 3,4-dihydroxythiophene-2,5-dicarboxylic acid diethyl ester (2.0 g, 7.7 mmol), ethylene glycol (0.5 g, 8.5 mmol), and PH02 (4.4 g, 16.9 mmol) in dry tetrahydrofuran (150 ml) at 25° C. At 25° C. the reaction was slow and 2,3-dihydro-thieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid diethyl ester was obtained in 30-40% yield after 3 days. It was found that the reaction could be highly facilitated by heating. Stirring of the reaction mixture for 3 h followed by refluxing for 9 h (66° C.) gave yields of 90%. After refluxing the reaction mixture was allowed to cool to 25° C. and was concentrated by rotary evaporator to remove the THF. The residue was then diluted with diethyl ether and allowed to stand overnight to enable the triphenylphosphine oxide to precipitate out. The triphenylphosphine oxide was then removed by filtration and the residue purified by chromatography on silica gel (eluant: ethyl acetate/ hexane=2/1) to give 2.0 g of 2,3-dihydro-thieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid diethyl ester as white crystals (90% yield) as characterized by 1H NMR, 13C NMR, HRMS, and elemental analysis.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.